

A Comparative Analysis of GHS-R Signaling by Different Endogenous Ligands

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Compound of Interest

Compound Name: *Endogenous GHS-R ligand*

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The Growth Hormone Secretagogue Receptor 1a (GHS-R1a), a G protein-coupled receptor, is a critical regulator of a diverse range of physiological processes, including growth hormone secretion, appetite, and metabolism. Its activity is modulated by a complex interplay of endogenous ligands, each eliciting distinct signaling cascades. This guide provides a comparative analysis of the signaling properties of the primary endogenous ligands of GHS-R1a: acyl-ghrelin, des-acyl ghrelin, and Liver-Expressed Antimicrobial Peptide 2 (LEAP2). Understanding the nuances of their interactions with GHS-R1a is paramount for the development of targeted therapeutics for metabolic and neuroendocrine disorders.

Endogenous Ligands of GHS-R1a: A Quantitative Comparison

The functional outcomes of GHS-R1a activation are dictated by the binding affinity and potency of its ligands. While acyl-ghrelin is the canonical agonist, the roles of des-acyl ghrelin and LEAP2 are more complex, ranging from potential weak agonism to antagonism and inverse agonism.

Ligand	Receptor	Species	Assay Type	Cell Line	Parameter	Value	Reference
Acyl-ghrelin	GHS-R1a	Human	Radioligand Binding	HEK293	IC50	0.11 nM	[1]
Acyl-ghrelin	GHS-R1a	Human	β -arrestin-2 Recruitment	HEK293T	EC50	~10 nM	[2]
Acyl-ghrelin	GHS-R1a	Human	IP1 Production (Gq)	HEK293T	EC50	~1 nM	[2]
Des-acyl ghrelin	GHS-R1a	Rat	Radioligand Binding	-	Binding	Does not bind	
Des-acyl ghrelin	GHS-R1a	-	Functional Assays	-	Activity	No GHS-R1a mediated activity	[3]
Des-acyl ghrelin	-	-	Binding Assays	Cardiomyocytes	Binding	Binds to specific, non-GHS-R1a sites	[4]
LEAP2	GHS-R1a	Human	Competitive Binding	-	Activity	Competitive antagonist of acyl-ghrelin	[5]
LEAP2	GHS-R1a	Human	Functional Assays	-	Activity	Inverse agonist	[5]

Note: The binding and activity of des-acyl ghrelin at GHS-R1a are subjects of ongoing scientific debate. While many studies indicate no direct interaction with GHS-R1a[3], others suggest potential effects through alternative receptors or mechanisms[4][6][7].

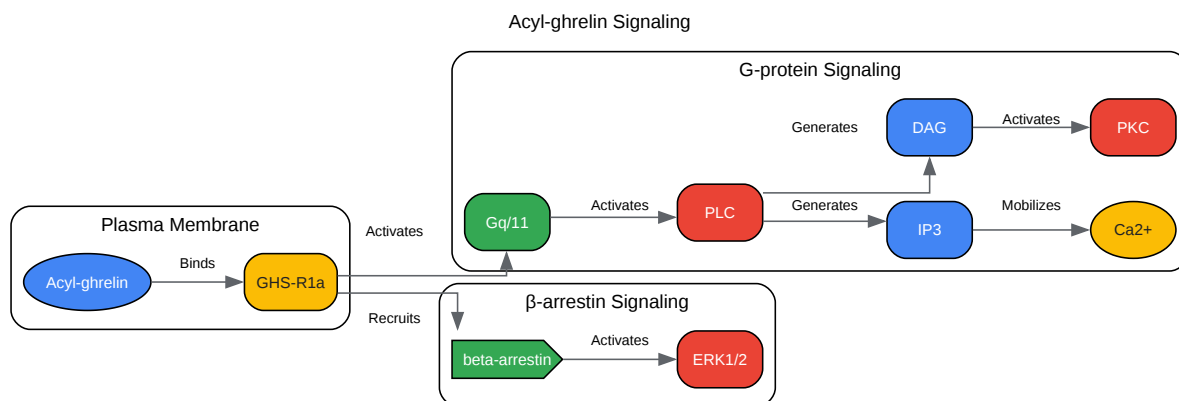
Signaling Pathways Activated by Endogenous GHS-R1a Ligands

GHS-R1a activation by endogenous ligands initiates a cascade of intracellular signaling events. The primary and most well-characterized pathway involves the coupling to Gαq/11, leading to the activation of phospholipase C (PLC) and subsequent mobilization of intracellular calcium. However, GHS-R1a can also couple to other G proteins and recruit β-arrestin, leading to a diverse and potentially biased signaling profile.

Acyl-ghrelin Signaling

Acyl-ghrelin is a full agonist of GHS-R1a and has been shown to activate multiple signaling pathways:

- **Gαq/11 Pathway:** This is considered the canonical signaling pathway for ghrelin-induced growth hormone secretion. Activation of Gαq/11 leads to the stimulation of PLC, which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).
- **Gαi/o and Gα13 Pathways:** Studies have demonstrated that acyl-ghrelin can also signal through Gαi/o and Gα13 pathways[2][8].
- **β-Arrestin Recruitment:** Acyl-ghrelin binding to GHS-R1a also promotes the recruitment of β-arrestin 2. This interaction is involved in receptor desensitization and internalization, and can also initiate G protein-independent signaling cascades, such as the activation of the extracellular signal-regulated kinase (ERK) 1/2 pathway[2][9].



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Acyl-ghrelin signaling pathways.

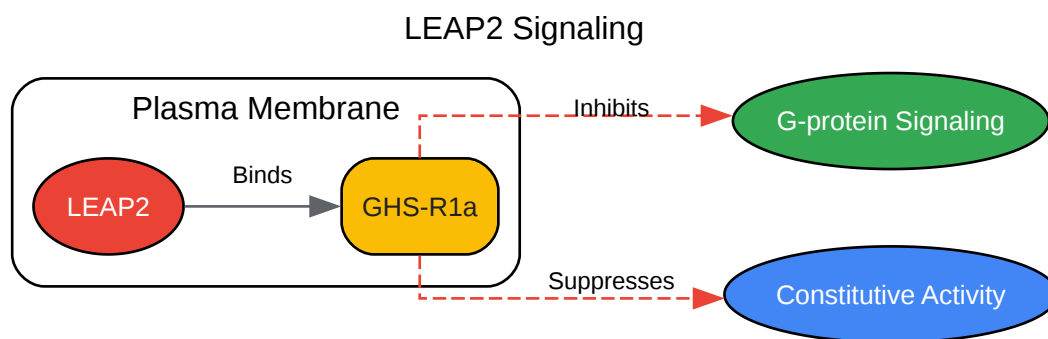
Des-acyl Ghrelin Signaling

The signaling of des-acyl ghrelin is a topic of considerable debate. A significant body of evidence suggests that it does not bind to GHS-R1a and therefore does not activate GHS-R1a-mediated signaling pathways[3]. However, some studies have reported biological effects of des-acyl ghrelin, suggesting the existence of a yet-unidentified receptor or GHS-R1a-independent mechanisms[4][6][7].

LEAP2 Signaling

LEAP2 acts as a competitive antagonist and an inverse agonist at the GHS-R1a[5].

- **Antagonism:** LEAP2 competitively inhibits the binding of acyl-ghrelin to GHS-R1a, thereby blocking ghrelin-induced downstream signaling.
- **Inverse Agonism:** GHS-R1a exhibits a high degree of constitutive (ligand-independent) activity. LEAP2 can suppress this basal activity, acting as an inverse agonist.



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LEAP2 mechanism of action.

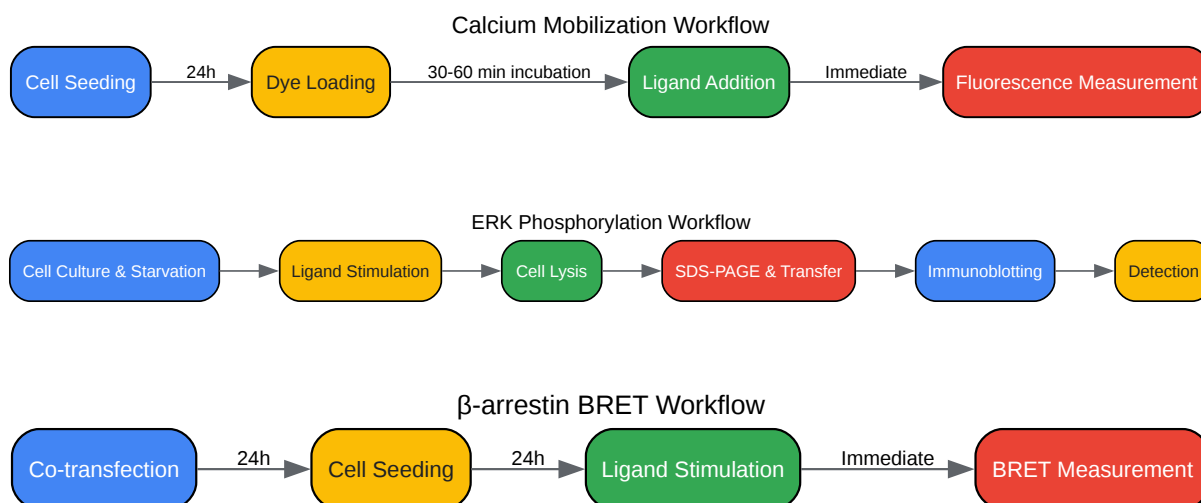
Biased Agonism at the GHS-R1a

The ability of GHS-R1a to couple to multiple G proteins and to recruit β -arrestin opens the possibility of "biased agonism," where a ligand preferentially activates one signaling pathway over another. While this phenomenon has been more extensively studied with synthetic ligands[2][8], the differential signaling profiles of endogenous ligands suggest that biased agonism may also be a feature of the natural regulatory system. For instance, the relative activation of G-protein versus β -arrestin pathways by acyl-ghrelin could be cell-type specific and contribute to the diverse physiological effects of this hormone. The lack of β -arrestin recruitment by some partial agonists further highlights the potential for biased signaling at this receptor[2].

Experimental Protocols

Intracellular Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following GHS-R1a activation, typically through the G α q/11 pathway.



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